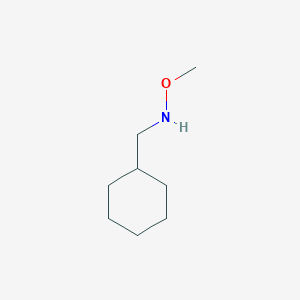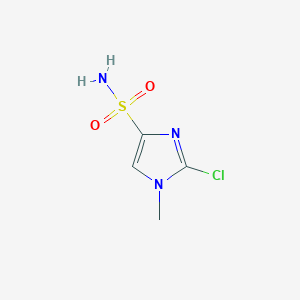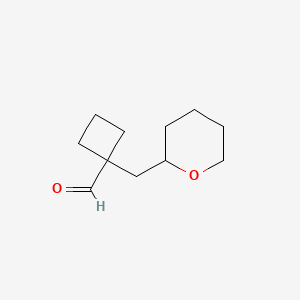![molecular formula C14H19ClN2S2 B13251115 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride](/img/structure/B13251115.png)
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride is a chemical compound with the molecular formula C14H19ClN2S2 and a molecular weight of 314.90 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use . It is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride involves several steps. One common synthetic route includes the reaction of 2-mercaptobenzothiazole with 1-(2-chloroethyl)piperidine under basic conditions to form the desired product . The reaction typically requires a solvent such as toluene and a base like sodium hydroxide. The mixture is then heated to facilitate the reaction, followed by purification steps such as extraction and recrystallization to obtain the final product .
Chemical Reactions Analysis
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Scientific Research Applications
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of kinases or other signaling proteins, leading to altered cellular functions . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride can be compared with other benzothiazole derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and used in the development of antimicrobial agents.
2-Amino-4-(1-piperidine)pyridine derivatives: These compounds are studied for their potential as dual inhibitors of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H19ClN2S2 |
|---|---|
Molecular Weight |
314.9 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylethylsulfanyl)-1,3-benzothiazole;hydrochloride |
InChI |
InChI=1S/C14H18N2S2.ClH/c1-2-4-13-12(3-1)16-14(18-13)17-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
InChI Key |
XABWVVTWZCRVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=NC3=CC=CC=C3S2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13251085.png)
amine](/img/structure/B13251089.png)



![2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B13251111.png)
